4-[2-(3,4-Dimethylphenyl)ethyl]piperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H23N |
|---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
4-[2-(3,4-dimethylphenyl)ethyl]piperidine |
InChI |
InChI=1S/C15H23N/c1-12-3-4-15(11-13(12)2)6-5-14-7-9-16-10-8-14/h3-4,11,14,16H,5-10H2,1-2H3 |
InChI Key |
QJTWUKYULMDNAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC2CCNCC2)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 2 3,4 Dimethylphenyl Ethyl Piperidine and Its Analogues
Retrosynthetic Analysis of the 4-[2-(3,4-Dimethylphenyl)ethyl]piperidine Core Structure
A logical retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections. The most apparent disconnection is at the C4-position of the piperidine (B6355638) ring, separating the heterocyclic core from the (3,4-dimethylphenyl)ethyl substituent. This leads to two primary synthons: a piperidine-based nucleophile or electrophile and a corresponding (3,4-dimethylphenyl)ethyl electrophile or nucleophile.
One common strategy involves a disconnection of the ethyl linker, suggesting a precursor like 4-(3,4-dimethylstyryl)piperidine, which can be hydrogenated to the final product. This styryl intermediate can be formed via a Wittig reaction or a related olefination, disconnecting to a 4-piperidone (B1582916) synthon and a (3,4-dimethylbenzyl)phosphonium ylide.
Alternatively, the entire side chain can be installed via alkylation. This approach disconnects the C-C bond between the piperidine ring and the ethyl group, leading to a 4-halopiperidine or a piperidine-4-yl-acetaldehyde/acetic acid derivative and a suitable organometallic reagent of 3,4-dimethylbenzene.
Further retrosynthetic analysis of the piperidine ring itself points to acyclic precursors. For instance, a 1,5-dicarbonyl compound or a δ-amino ketone can be cyclized to form the six-membered ring through reductive amination or other cyclization strategies.
Synthesis of the Piperidine Moiety
The piperidine scaffold is a privileged structure in drug discovery, and numerous methods for its synthesis have been developed. rsc.org These can be broadly categorized into cyclization reactions and reductive amination approaches.
Strategies Involving Cyclization Reactions
Cyclization reactions are a powerful tool for constructing the piperidine ring. One of the most established methods is the Dieckmann condensation of an amino-diester. researchgate.net For instance, the reaction of phenethylamine (B48288) with two equivalents of methyl acrylate (B77674) yields a diester, which upon intramolecular cyclization under basic conditions, followed by hydrolysis and decarboxylation, produces N-phenethyl-4-piperidone, a key intermediate. researchgate.net
Another important strategy is the aza-Prins cyclization, which involves the reaction of a homoallylic amine with an aldehyde or epoxide, typically promoted by a Lewis acid. mdpi.com This method allows for the stereoselective formation of substituted piperidines. mdpi.com Intramolecular aza-Michael reactions also provide an effective route, where a nitrogen nucleophile adds to a tethered α,β-unsaturated system to form the ring. rsc.org Organocatalytic versions of this reaction can achieve high enantioselectivity. rsc.org
Reductive Amination Approaches for Piperidine Ring Formation
Reductive amination is a widely used and versatile method for synthesizing piperidines, often starting from 1,5-dicarbonyl compounds. researchgate.net The reaction involves the condensation of the dicarbonyl compound with ammonia (B1221849) or a primary amine to form a cyclic imine or enamine, which is then reduced in situ to the piperidine. This double reductive amination can be a one-pot process. mdpi.comresearchgate.net
For example, the oxidative ring opening of cyclic diols can generate an unstable dialdehyde, which immediately undergoes double reductive amination and ring closure with an amine in the presence of a reducing agent like sodium cyanoborohydride to yield the piperidine ring. mdpi.com This approach is valuable for creating structurally diverse piperidine derivatives. researchgate.net
Asymmetric Synthesis of Chiral Piperidine Intermediates Relevant to this compound
The development of asymmetric methods to produce enantiomerically enriched piperidines is of great interest. lookchem.comnih.gov Catalytic asymmetric hydrogenation of pyridine (B92270) derivatives is a prominent strategy. dicp.ac.cnrsc.org The use of chiral iridium or rhodium catalysts allows for the highly enantioselective and diastereoselective reduction of activated pyridinium (B92312) salts to furnish chiral piperidines. dicp.ac.cnrsc.org This method has been successfully applied to the synthesis of precursors for drugs like Preclamol and Niraparib. acs.org
Another approach involves the catalytic asymmetric desymmetrization of prochiral or meso compounds. rsc.org For instance, an intramolecular aza-Michael reaction catalyzed by a chiral organocatalyst can desymmetrize a substrate containing a nitrogen nucleophile and two Michael acceptors, leading to enantiomerically enriched piperidines. rsc.org Additionally, chiral hydrazone-based methods have been developed for the asymmetric synthesis of polysubstituted piperidines. lookchem.com
Installation of the 4-[2-(3,4-Dimethylphenyl)ethyl] Substituent
Once the piperidine core, often as a 4-piperidone derivative, is synthesized, the final key step is the installation of the 4-[2-(3,4-dimethylphenyl)ethyl] group.
Alkylation and Arylation Reactions on Piperidine Derivatives
A highly effective and practical method for installing the required substituent is the Wittig reaction. nih.govresearchgate.netlumenlearning.com This reaction involves the treatment of a 4-piperidone derivative (e.g., N-Boc-4-piperidone) with a phosphonium (B103445) ylide generated from (3,4-dimethylbenzyl)triphenylphosphonium bromide. The resulting 4-(3,4-dimethylbenzylidene)piperidine intermediate is then subjected to catalytic hydrogenation to reduce the exocyclic double bond, affording the target compound. nih.gov
Table 1: Key Reactions in the Synthesis of this compound via Wittig Reaction
| Step | Reactants | Reagents | Product | Notes |
|---|---|---|---|---|
| Ylide Formation | (3,4-Dimethylbenzyl)triphenylphosphonium bromide | Strong base (e.g., n-BuLi) | (3,4-Dimethylbenzylidene)triphenylphosphorane | The ylide is typically generated in situ. masterorganicchemistry.com |
| Wittig Reaction | N-Boc-4-piperidone, Ylide from above | THF | N-Boc-4-(3,4-dimethylbenzylidene)piperidine | Forms the exocyclic double bond. nih.govlumenlearning.com |
| Hydrogenation | N-Boc-4-(3,4-dimethylbenzylidene)piperidine | H₂, Pd/C or PtO₂ | N-Boc-4-[2-(3,4-dimethylphenyl)ethyl]piperidine | Reduces the alkene to an alkane. nih.gov |
| Deprotection | N-Boc-4-[2-(3,4-dimethylphenyl)ethyl]piperidine | TFA or HCl | this compound | Removes the Boc protecting group. |
Alternatively, direct alkylation can be achieved. This might involve the reaction of a 4-halopiperidine with a suitable organometallic reagent such as (3,4-dimethylphenylethyl)magnesium bromide, although this can be more challenging. Another route involves converting the piperidone to a 4-(2-hydroxyethyl)piperidine derivative, which can then be activated (e.g., as a tosylate or mesylate) and coupled with a 3,4-dimethylphenyl organometallic reagent.
The choice of synthetic route depends on factors such as the availability of starting materials, desired scale, and the need for stereochemical control. The Wittig reaction followed by hydrogenation remains one of the most robust and commonly employed strategies for the synthesis of 4-[2-(aryl)ethyl]piperidine structures.
Cross-Coupling Methodologies for Carbon-Carbon Bond Formation
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and several methods can be envisaged for the synthesis of this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate, catalyzed by a transition metal complex, most commonly palladium.
A plausible strategy for the synthesis of the target molecule involves the coupling of a suitably protected 4-substituted piperidine with a derivative of 3,4-dimethylbenzene. For instance, a Suzuki-Miyaura coupling could be employed, reacting a piperidine-4-boronic acid derivative with a 1-halo-3,4-dimethylbenzene. libretexts.orgnih.govnih.gov Alternatively, a Negishi coupling could be utilized, which involves the reaction of a 4-piperidylzinc halide with an aryl halide. wikipedia.orgnih.govorganic-chemistry.orgcore.ac.uknih.gov This method has been successfully applied to the synthesis of 4-arylpiperidines. nih.gov
Another approach involves the introduction of a two-carbon linker at the 4-position of the piperidine ring, which is then coupled to the 3,4-dimethylphenyl moiety. A Sonogashira coupling of a protected 4-ethynylpiperidine (B1352422) with a 1-halo-3,4-dimethylbenzene would yield a 4-(2-(3,4-dimethylphenyl)ethynyl)piperidine intermediate. organic-chemistry.orgnih.govlibretexts.orgresearchgate.net Subsequent hydrogenation of the alkyne would afford the desired product. Similarly, a Heck reaction between a protected 4-vinylpiperidine and a 1-halo-3,4-dimethylbenzene could produce a 4-(2-(3,4-dimethylphenyl)vinyl)piperidine, which upon reduction would yield the target compound. organic-chemistry.orgwikipedia.orgnih.govresearchgate.net
The choice of protecting group for the piperidine nitrogen is crucial for the success of these reactions, with Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) being common choices. The selection of the appropriate catalyst, ligands, and reaction conditions is also critical to achieve high yields and selectivity.
Table 1: Comparison of Cross-Coupling Methodologies for the Synthesis of 4-Arylpiperidine Analogues
| Coupling Reaction | Piperidine Substrate | Aryl Substrate | Catalyst/Ligand System (Typical) | Key Advantages |
| Suzuki-Miyaura | 4-Boronic acid/ester piperidine | Aryl halide/triflate | Pd(PPh₃)₄, Pd(dppf)Cl₂ | High functional group tolerance, commercially available reagents. libretexts.org |
| Negishi | 4-Piperidylzinc halide | Aryl halide/triflate | Pd(dppf)Cl₂, Ni(acac)₂ | High reactivity of organozinc reagents. wikipedia.orgnih.gov |
| Sonogashira | 4-Ethynylpiperidine | Aryl halide | Pd(PPh₃)₂Cl₂/CuI | Direct formation of an alkynyl linkage. organic-chemistry.orglibretexts.org |
| Heck | 4-Vinylpiperidine | Aryl halide | Pd(OAc)₂, PPh₃ | Good for vinylation of aryl halides. organic-chemistry.orgwikipedia.org |
Olefin Metathesis and Related Transformations for Side Chain Construction
Olefin metathesis has emerged as a versatile tool in organic synthesis, enabling the formation of carbon-carbon double bonds. While ring-closing metathesis (RCM) is widely used for the construction of the piperidine ring itself, cross-metathesis (CM) can be a powerful strategy for side-chain construction.
A potential application of CM for the synthesis of an analogue of this compound would involve the reaction of a protected 4-allylpiperidine with a styrenic derivative of 3,4-dimethylbenzene. This reaction would be catalyzed by a ruthenium-based catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst. The resulting product would be a 4-(3-(3,4-dimethylphenyl)prop-1-en-1-yl)piperidine, which could then be hydrogenated to the desired saturated side chain.
The success of this approach would depend on the relative reactivity of the two olefins and the potential for homodimerization as a side reaction. Careful selection of the catalyst and reaction conditions would be necessary to optimize the yield of the desired cross-coupled product.
Catalytic Synthetic Routes to this compound
Catalytic methods offer efficient and selective routes to complex molecules like this compound, often with the ability to control stereochemistry.
Organocatalysis in Piperidine Synthesis
Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool for the asymmetric synthesis of heterocyclic compounds. Chiral phosphoric acids, prolinol ethers, and other organocatalysts can be employed to construct the piperidine ring with high enantioselectivity through domino or cascade reactions. helsinki.firesearchgate.netmdpi.comnih.govnih.gov
For the synthesis of a precursor to the target molecule, an organocatalytic asymmetric Michael addition of a nucleophile to a suitable acceptor, followed by cyclization, could be a viable strategy. For instance, a chiral phosphoric acid could catalyze the reaction between an imine and a dienophile to construct a substituted piperidine ring with high stereocontrol. helsinki.fi While a direct synthesis of this compound via organocatalysis might be challenging, this approach is highly valuable for preparing chiral piperidine building blocks that can be further elaborated to the final product.
Transition Metal-Catalyzed Processes for Functionalization
Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds. This approach offers a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates.
In the context of synthesizing this compound, a palladium-catalyzed C(sp³)–H arylation of a protected piperidine could be envisioned. However, directing group assistance is often necessary to achieve regioselectivity. More relevant to the target structure would be the functionalization of a pre-installed ethyl group at the 4-position.
A more plausible approach would be the reductive Heck reaction, which allows for the coupling of an aryl halide with an alkene to form a C(sp²)-C(sp³) bond. nih.gov In this scenario, 4-vinylpiperidine could be coupled with 1-bromo-3,4-dimethylbenzene in the presence of a palladium catalyst and a hydride source to directly form the target molecule.
Biocatalytic Approaches for Stereo- and Regioselective Transformations
Biocatalysis offers the potential for highly selective and environmentally benign synthetic transformations. Enzymes such as reductases, transaminases, and lipases can be used to synthesize chiral piperidine derivatives with high enantiomeric excess.
A potential biocatalytic route to a precursor of this compound could involve the asymmetric reduction of a corresponding pyridine derivative. Imine reductases (IREDs) or pyridine reductases could be employed to reduce a 4-(2-(3,4-dimethylphenyl)ethyl)pyridine to the desired piperidine with high stereoselectivity. While a specific enzyme for this substrate may not be readily available, enzyme evolution and screening techniques could be used to develop a suitable biocatalyst.
Another approach is the deracemization of a racemic mixture of this compound using a selective enzyme, such as a lipase (B570770), to acylate one enantiomer, allowing for the separation of the two.
Green Chemistry Principles Applied to the Synthesis of this compound
Applying the principles of green chemistry to the synthesis of fine chemicals and pharmaceuticals is of increasing importance to minimize environmental impact. nih.gov Key metrics for evaluating the "greenness" of a synthetic route include Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI). rsc.orgnih.govmdpi.com
For the synthesis of this compound, several green chemistry strategies could be implemented:
Use of Catalysis: Employing catalytic methods (organocatalysis, transition metal catalysis, biocatalysis) is inherently greener than using stoichiometric reagents, as it reduces waste generation.
Solvent Selection: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids can significantly improve the environmental profile of a synthesis. ajgreenchem.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle of green chemistry. Cross-coupling reactions, while powerful, can have lower atom economy due to the use of protecting groups and the generation of stoichiometric byproducts. C-H activation and domino reactions generally offer higher atom economy.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic reactions are often performed under mild conditions.
Table 2: Green Chemistry Metrics for Synthetic Route Evaluation
| Metric | Formula | Ideal Value | Significance |
| Atom Economy | (MW of product / Σ MW of reactants) x 100% | 100% | Measures the efficiency of atom incorporation from reactants to product. mdpi.com |
| E-Factor | Total waste (kg) / kg of product | 0 | A simple and widely used metric for waste generation. nih.gov |
| Process Mass Intensity (PMI) | Total mass in a process / Mass of product | 1 | Considers all materials used in a process, including solvents and workup reagents. mdpi.com |
| Reaction Mass Efficiency (RME) | Mass of product / Total mass of reactants | 100% | A comprehensive metric that includes yield, stoichiometry, and atom economy. nih.gov |
By evaluating potential synthetic routes for this compound against these metrics, a more sustainable and environmentally responsible manufacturing process can be developed. For example, a route involving a biocatalytic reduction in water would likely have a much lower E-Factor and PMI compared to a multi-step synthesis using stoichiometric reagents and chlorinated solvents.
Solvent-Free Reactions and Alternative Media Utilization
In recent years, the principles of green chemistry have driven the development of synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents. For the synthesis of piperidine derivatives, several approaches can be adopted.
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy that can often be performed under solvent-free conditions or in alternative media like water. nih.govnih.gov For instance, a one-pot synthesis of functionalized piperidines can be achieved by reacting 1,3-dicarbonyl compounds, amines, and aromatic aldehydes. nih.gov While not a direct synthesis for the target compound, this illustrates the potential for solvent-minimized approaches.
Catalytic hydrogenation of pyridine precursors is another key reaction that can be adapted for greener conditions. While traditionally carried out in solvents like methanol (B129727) or acetic acid, research has explored the use of more benign solvents or even solvent-free conditions. asianpubs.orgrsc.org The use of heterogeneous catalysts, such as platinum oxide (PtO₂) or rhodium on carbon, facilitates easier separation from the reaction mixture, contributing to a more sustainable process. asianpubs.orgrsc.org Electrocatalytic hydrogenation of pyridines using water as a hydrogen source presents a promising solvent-free alternative, although it is a developing area of research. nih.gov
The following table summarizes potential solvent-free or alternative media approaches applicable to the synthesis of piperidine derivatives.
| Reaction Type | Catalyst/Conditions | Media | Potential for this compound Synthesis |
| Multicomponent Reaction | Nano-sulfated zirconia, nano-ZnO | Ethanol/Solvent-free | Indirect, for synthesis of related piperidine cores |
| Catalytic Hydrogenation | Rh₂O₃, PtO₂ | Trifluoroethanol (TFE), Water | Direct reduction of a 4-[2-(3,4-dimethylphenyl)ethyl]pyridine precursor |
| Electrocatalytic Hydrogenation | Carbon-supported rhodium | Water | Direct reduction of a pyridine precursor |
Atom Economy and Reaction Efficiency Considerations
Atom economy is a crucial metric for evaluating the efficiency of a synthetic route, as it measures the proportion of reactant atoms incorporated into the final product. lumenlearning.com Reactions with high atom economy, such as addition and cycloaddition reactions, are preferred in green and industrial chemistry.
In the context of synthesizing this compound, different routes will have varying atom economies.
Catalytic Hydrogenation: The hydrogenation of a pyridine precursor, such as 4-[2-(3,4-dimethylphenyl)ethyl]pyridine, to the target piperidine is a highly atom-economical step, as it involves the addition of hydrogen atoms with no byproducts.
Reductive Amination: Reductive amination, a common method for forming C-N bonds, can have a lower atom economy depending on the specific reagents used. researchgate.netmasterorganicchemistry.com For example, if a reducing agent like sodium borohydride (B1222165) is used, the boron and sodium atoms are not incorporated into the final product, generating waste. However, catalytic reductive amination using H₂ as the reductant would have a higher atom economy.
Wittig Reaction: The Wittig reaction, while a powerful tool for forming carbon-carbon double bonds, generally has poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a stoichiometric byproduct. lumenlearning.commasterorganicchemistry.com
The following table provides a comparative overview of the atom economy for different potential synthetic steps.
| Reaction Step | Reactants | Desired Product | Byproducts | Atom Economy |
| Catalytic Hydrogenation | 4-[2-(3,4-Dimethylphenyl)ethyl]pyridine, H₂ | This compound | None | 100% |
| Reductive Amination (using NaBH₄) | (3,4-Dimethylphenyl)acetaldehyde, Piperidine, NaBH₄ | This compound | Na salts, Borate salts | < 100% |
| Wittig Reaction | 4-Piperidone, (3,4-Dimethylbenzyl)triphenylphosphonium halide | 4-(3,4-Dimethylbenzylidene)piperidine | Triphenylphosphine oxide, Halide salt | Low |
Precursor Synthesis and Advanced Derivatization Strategies for this compound
The synthesis of the target molecule relies heavily on the availability of key precursors. The primary precursors are the 3,4-dimethylphenethyl moiety and the piperidine ring, which can be combined in various ways.
A plausible synthetic route involves the preparation of a pyridine precursor followed by hydrogenation. For instance, 4-[2-(3,4-dimethylphenyl)vinyl]pyridine could be synthesized via a Heck or Wittig reaction between 4-vinylpyridine (B31050) and a suitable 3,4-dimethylphenyl derivative. chemicalbook.com Subsequent reduction of both the double bond and the pyridine ring would yield the final product.
Another strategy involves the synthesis of 3,4-dimethylphenethyl bromide from the corresponding alcohol, 2-(3,4-dimethylphenyl)ethanol. prepchem.com This bromide can then be used in alkylation reactions. For example, it could react with the enolate of a protected 4-piperidone or be used to form a Grignard reagent for addition to a piperidone derivative. leah4sci.com
Advanced derivatization of this compound can be explored to create analogues with potentially different properties. N-alkylation or N-acylation of the piperidine nitrogen is a common derivatization strategy. researchgate.net Furthermore, modifications to the phenyl ring, such as the introduction of other substituents, could be achieved by starting with appropriately substituted precursors.
Scalable Synthetic Approaches and Process Chemistry Considerations for this compound
The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of process chemistry principles, including safety, cost-effectiveness, and environmental impact. princeton-acs.org
For the synthesis of this compound, a route involving catalytic hydrogenation of a pyridine precursor is often favored for scalability due to its high atom economy and the potential for catalyst recycling. rsc.org However, high-pressure hydrogenation requires specialized equipment and careful safety protocols.
Reductive amination is also a scalable process, with various reducing agents and conditions available to optimize for large-scale production. masterorganicchemistry.commdpi.comorganic-chemistry.org The choice of solvent and the ease of product isolation and purification are critical factors.
Process optimization would involve a detailed study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize yield and minimize byproducts. The development of a robust purification method, such as crystallization, is also essential for obtaining the final product with high purity on a large scale. The use of continuous flow chemistry is an emerging trend in pharmaceutical manufacturing that can offer advantages in terms of safety, efficiency, and scalability for many of the reaction types discussed. princeton-acs.org
Theoretical and Computational Investigations of 4 2 3,4 Dimethylphenyl Ethyl Piperidine
Molecular Modeling and Geometry Optimization
The initial step in the computational analysis of any molecule is the determination of its most stable three-dimensional structure, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule like 4-[2-(3,4-Dimethylphenyl)ethyl]piperidine, this process is crucial for understanding its subsequent chemical behavior.
Force field methods offer a computationally efficient approach to geometry optimization by treating molecules as a collection of atoms held together by classical mechanical springs. These methods are particularly useful for exploring the vast conformational space of flexible molecules. arxiv.org In a hypothetical study, a common force field such as MMFF94 (Merck Molecular Force Field) could be employed to perform an initial energy minimization of the this compound structure. This process would involve systematically adjusting the positions of the atoms to reduce the steric strain and find a low-energy conformation. The resulting optimized geometry provides a good starting point for more accurate, albeit computationally intensive, quantum chemical calculations.
For a more precise determination of the molecular geometry and electronic structure, quantum chemical calculations are indispensable. jksus.org Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. nih.govnih.gov A typical DFT calculation for this compound would employ a functional, such as B3LYP, combined with a basis set, for instance, 6-31G(d,p). nih.gov This level of theory is well-suited for calculating the optimized geometric parameters, including bond lengths, bond angles, and dihedral angles. The absence of imaginary frequencies in the vibrational analysis of the optimized structure would confirm that it represents a true energy minimum. jksus.org
Below is a hypothetical table of selected optimized geometrical parameters for the lowest energy conformer of this compound, as would be obtained from a DFT calculation.
| Parameter | Atom(s) | Value |
| Bond Length (Å) | C-N (piperidine ring average) | 1.47 |
| C-C (piperidine ring average) | 1.53 | |
| C-C (ethyl bridge) | 1.54 | |
| C-C (aromatic ring average) | 1.39 | |
| Bond Angle (°) | C-N-C (piperidine ring) | 111.5 |
| N-C-C (piperidine ring) | 110.0 | |
| C-C-C (piperidine ring) | 111.0 | |
| C-C-C (ethyl bridge) | 112.5 | |
| Dihedral Angle (°) | C-C-N-C (piperidine ring) | ±55.0 |
Conformational Analysis and Energy Landscapes of this compound
The biological activity and physical properties of a molecule are often dictated by its accessible conformations and the energy barriers between them. For this compound, both the piperidine (B6355638) ring and the flexible ethyl substituent contribute significantly to its conformational complexity.
The piperidine ring, a six-membered heterocycle, predominantly adopts a chair conformation to minimize angular and torsional strain. acs.orgwikipedia.org However, other conformations like the boat and twist-boat are also possible, though generally higher in energy. nih.govnih.gov For a 4-substituted piperidine, the substituent can occupy either an axial or an equatorial position on the chair conformer. The equatorial position is generally favored to avoid 1,3-diaxial interactions. In the case of this compound, the bulky ethylphenyl group would strongly prefer the equatorial orientation. Computational analysis can quantify this preference by calculating the energy difference between the axial and equatorial conformers.
A hypothetical energy profile for the piperidine ring conformations is presented below:
| Conformation | Substituent Position | Relative Energy (kcal/mol) |
| Chair | Equatorial | 0.00 |
| Chair | Axial | 4.50 |
| Twist-Boat | - | 5.50 |
| Boat | - | 6.50 |
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule governs its reactivity. researchgate.net Quantum chemical calculations provide a wealth of information about the distribution of electrons and the energies of the molecular orbitals. From these, various reactivity descriptors can be derived.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap generally implies higher reactivity.
Other important electronic descriptors include the molecular electrostatic potential (MEP), which illustrates the charge distribution and can predict sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atom of the piperidine ring would be expected to be a region of negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles.
A hypothetical table of calculated electronic properties is provided below:
| Property | Value (eV) |
| HOMO Energy | -8.50 |
| LUMO Energy | -0.25 |
| HOMO-LUMO Gap | 8.25 |
| Ionization Potential | 8.50 |
| Electron Affinity | 0.25 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental tool in computational chemistry for predicting the reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and the energy of the lowest-energy electronic excitation. schrodinger.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich 3,4-dimethylphenyl (xylene) ring, which is a good electron donor. The LUMO, conversely, would likely be distributed across the entire molecule, including the piperidine ring and the ethyl bridge. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the ground state. schrodinger.comresearchgate.net
Computational methods, such as Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory, are commonly used to calculate these orbital energies. researchgate.net Based on studies of similar substituted piperidines and aromatic compounds, the theoretical HOMO-LUMO values for this compound can be estimated. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Estimated Energy (eV) | Description |
| EHOMO | -5.8 to -6.2 | Energy of the Highest Occupied Molecular Orbital, indicating electron-donating ability. |
| ELUMO | -0.5 to -0.9 | Energy of the Lowest Unoccupied Molecular Orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 5.0 to 5.7 | Energy difference between HOMO and LUMO, related to molecular stability and reactivity. youtube.com |
Note: These values are illustrative and based on calculations for analogous structures. Actual values would require specific DFT calculations for this molecule.
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) surface mapping is a valuable computational technique used to visualize the three-dimensional charge distribution of a molecule. libretexts.org It helps in understanding and predicting how a molecule will interact with other molecules, particularly in biological systems where electrostatic interactions are crucial for binding and recognition. The MEP map displays regions of varying electrostatic potential on the van der Waals surface of the molecule, typically using a color spectrum. Red indicates regions of negative potential (electron-rich, attractive to positive charges), blue indicates regions of positive potential (electron-poor, attractive to negative charges), and green represents neutral potential. libretexts.orgwalisongo.ac.id
For this compound, the MEP surface would exhibit distinct features:
Negative Potential (Red): This region would be concentrated around the nitrogen atom of the piperidine ring due to the lone pair of electrons, making it a primary site for hydrogen bonding and protonation. The π-electron cloud of the dimethylphenyl ring would also show a degree of negative potential. researchgate.net
Positive Potential (Blue): The hydrogen atom attached to the piperidine nitrogen would be the most electron-poor region, appearing as a strong blue area. This site is a hydrogen bond donor.
Neutral/Slightly Negative Potential (Green/Yellow): The hydrocarbon portions, including the ethyl bridge and the methyl groups on the phenyl ring, would exhibit near-neutral potential.
These features suggest that the molecule has distinct sites for interacting with biological targets like receptors or enzymes, with the piperidine nitrogen being a key interaction point. walisongo.ac.id
Mulliken and Hirshfeld Population Analysis
Mulliken and Hirshfeld population analyses are computational methods used to assign partial atomic charges to each atom within a molecule, providing a quantitative measure of the electron distribution. researchgate.netq-chem.com While both methods serve a similar purpose, they are based on different partitioning schemes. Mulliken analysis depends heavily on the basis set used, whereas the Hirshfeld method is generally considered more robust as it defines atomic charges based on the deformation of electron density relative to isolated atoms. researchgate.net
In this compound, a population analysis would likely reveal the following charge distribution trends:
The nitrogen atom in the piperidine ring would carry the most significant negative charge due to its high electronegativity and lone pair of electrons. mdpi.com
The hydrogen atom bonded to the piperidine nitrogen would have a corresponding positive charge.
The carbon atoms of the aromatic ring would have varied, slightly negative charges, influenced by the electron-donating methyl groups.
Hydrogen atoms attached to carbons would generally carry small positive charges.
These calculated charges are instrumental in parameterizing molecular mechanics force fields for use in more extensive simulations, such as molecular dynamics. mdpi.com
Table 2: Illustrative Hirshfeld Atomic Charges for Key Atoms in this compound
| Atom/Group | Atom Type | Estimated Hirshfeld Charge (e) |
| Piperidine Nitrogen | N | -0.45 to -0.55 |
| Piperidine N-Hydrogen | H | +0.20 to +0.25 |
| Aromatic Carbons (avg) | C | -0.05 to -0.15 |
| Ethyl Bridge Carbons (avg) | C | -0.08 to -0.12 |
| Methyl Group Carbons (avg) | C | -0.10 to -0.18 |
Note: These charges are illustrative estimates based on analyses of similar heterocyclic compounds. mdpi.comnih.gov Precise values require specific quantum chemical calculations.
Molecular Dynamics Simulations of this compound in Diverse Environments
Molecular dynamics (MD) simulations provide a computational microscope to observe the movement and interactions of atoms and molecules over time. tu-darmstadt.de This technique can reveal how 4-[2-(3,a4-Dimethylphenyl)ethyl]piperidine behaves in different chemical environments, from simple aqueous solutions to complex biological membranes.
Dynamics in Explicit Solvent Models
Simulating this compound in an explicit solvent, such as a "water box," is the first step in understanding its behavior in a biological context. drexel.edursc.org A typical simulation setup involves placing a single molecule of the compound into a cubic box filled with thousands of water molecules (e.g., TIP3P or SPC water models). tu-darmstadt.dedrexel.edu The system is then subjected to energy minimization to remove any unfavorable starting contacts, followed by equilibration under controlled temperature and pressure (NVT and NPT ensembles) to achieve a stable state. miletic.netbioinformaticsreview.com
From a production MD run, one can analyze:
Solvation Shell: How water molecules organize around the solute. The piperidine nitrogen is expected to form strong hydrogen bonds with surrounding water molecules.
Conformational Flexibility: The molecule's internal motions, such as the rotation of the ethyl bridge and the puckering of the piperidine ring.
Diffusion Coefficient: How quickly the molecule moves through the solvent, which is related to its size and interactions with water.
These simulations provide a baseline understanding of the molecule's intrinsic dynamics and how it presents itself to potential binding partners in an aqueous environment.
Interaction Dynamics with Model Biological Membranes or Receptors
To explore its potential biological activity, MD simulations can be used to study the interaction of this compound with model systems like a dipalmitoylphosphatidylcholine (DPPC) lipid bilayer, which mimics a cell membrane. nih.govnih.gov The compound would be placed near the surface of the pre-equilibrated bilayer, and the simulation would track its behavior over tens to hundreds of nanoseconds. youtube.comyoutube.com
Key questions addressed by such simulations include:
Membrane Permeation: Whether the molecule spontaneously inserts into the lipid bilayer. nih.gov The hydrophobic dimethylphenyl group would likely facilitate entry into the nonpolar core of the membrane, while the more polar piperidine headgroup might anchor at the lipid-water interface.
Orientation and Position: The preferred depth and orientation of the molecule within the membrane.
Effect on Membrane Properties: How the presence of the molecule affects membrane thickness, lipid ordering, and fluidity. nih.gov
Alternatively, if a putative protein target is known, molecular docking could first predict the most likely binding pose of the compound within the receptor's active site. rsc.orgnih.gov Subsequent MD simulations of the ligand-receptor complex can then be used to assess the stability of this binding pose and identify the key amino acid residues involved in the interaction over time. rsc.org
Chemoinformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for this compound and its Homologues
Chemoinformatics applies computational methods to analyze chemical data, while QSAR and QSPR studies aim to build mathematical models that correlate a molecule's structure with its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netnih.gov These approaches are powerful tools in drug discovery for optimizing lead compounds and predicting the properties of new, unsynthesized molecules. thieme-connect.comresearchgate.net
A QSAR/QSPR study involving this compound would begin by creating a dataset of structurally similar homologues. This could involve varying the substituents on the phenyl ring, changing the length of the alkyl chain, or modifying the piperidine ring. For each analogue, a set of molecular descriptors would be calculated, quantifying various aspects of its structure:
Electronic Descriptors: Partial atomic charges, dipole moment.
Steric Descriptors: Molecular weight, volume, surface area, principal moments of inertia. whiterose.ac.uk
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water). mdpi.com
Topological Descriptors: Indices that describe molecular branching and connectivity. nih.gov
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is developed that links these descriptors to an observed activity or property (e.g., receptor binding affinity, solubility). researchgate.netresearchgate.netnih.gov A statistically robust model, validated with both internal and external test sets, can then be used to predict the activity of new homologues, guiding synthetic efforts toward more potent or desirable compounds. thieme-connect.comnih.gov For instance, such a model might reveal that increasing the hydrophobicity of the phenyl substituent enhances membrane partitioning, or that a specific steric arrangement is critical for receptor binding. nih.govnih.gov
Descriptor Generation and Selection
The foundation of any quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) model lies in the calculation of molecular descriptors. nih.govwiley.com These numerical values represent various aspects of a molecule's structure and are used to correlate chemical structure with biological activity or physical properties. researchgate.netresearchgate.net For this compound, a diverse set of descriptors would be generated using specialized software. These descriptors can be categorized into several classes:
1D Descriptors: These are based on the molecular formula, such as molecular weight, atom counts, and bond counts.
2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., Wiener index, Kier & Hall connectivity indices), counts of specific functional groups, and polar surface area (PSA).
3D Descriptors: These are derived from the 3D conformation of the molecule and include descriptors of molecular shape, volume, and surface area, as well as descriptors based on the geometry of the molecule.
Physicochemical Descriptors: These include properties like the logarithm of the octanol-water partition coefficient (logP), molar refractivity (MR), and aqueous solubility (logS). researchgate.netnih.gov
Once a large pool of descriptors is generated, a crucial step is the selection of a smaller, more informative subset. This is necessary to avoid overfitting in subsequent modeling and to identify the key molecular features that influence the property of interest. Various statistical methods can be employed for descriptor selection, including correlation analysis, principal component analysis (PCA), and genetic algorithms. nih.gov For a hypothetical study of this compound, a selection of key descriptors might be generated as follows:
| Descriptor Class | Descriptor Name | Hypothetical Value | Description |
|---|---|---|---|
| Physicochemical | Molecular Weight (MW) | 231.39 | The sum of the atomic weights of all atoms in the molecule. |
| Physicochemical | logP | 4.2 | A measure of the molecule's lipophilicity. |
| Topological | Topological Polar Surface Area (TPSA) | 12.47 Ų | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |
| Constitutional | Number of Rotatable Bonds | 4 | The count of bonds that allow free rotation, indicating molecular flexibility. |
| Geometrical | Molecular Volume | 250.5 ų | The van der Waals volume of the molecule. |
| Electronic | Dipole Moment | 1.5 D | A measure of the separation of positive and negative charges in the molecule. |
Predictive Modeling of Relevant Molecular Attributes
With a set of selected descriptors, predictive models can be constructed to estimate various molecular attributes, most notably ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netresearchgate.netnih.gov These models are typically built using machine learning algorithms such as multiple linear regression (MLR), partial least squares (PLS), support vector machines (SVM), or neural networks. nih.gov The models are trained on a dataset of compounds with known experimental values for the property of interest.
For this compound, a range of ADMET properties could be predicted. These predictions are crucial for early-stage drug discovery, as they help to identify potential liabilities that could lead to the failure of a drug candidate in later stages of development.
A hypothetical ADMET profile for this compound, generated from such predictive models, is presented below.
| ADMET Property | Predicted Value/Classification | Interpretation |
|---|---|---|
| Human Intestinal Absorption (HIA) | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | High | The compound is predicted to cross the blood-brain barrier and act on the central nervous system. nih.gov |
| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions as it may inhibit a key metabolic enzyme. researchgate.net |
| Hepatotoxicity | Low Risk | The compound is predicted to have a low likelihood of causing liver damage. researchgate.net |
| Ames Mutagenicity | Non-mutagenic | The compound is not predicted to be mutagenic. researchgate.net |
Virtual Screening and Ligand-Based Design Methodologies for this compound
Virtual screening encompasses a range of computational techniques used to search large libraries of compounds to identify those that are most likely to bind to a drug target. nih.gov When the structure of the target is unknown, ligand-based methods are particularly valuable. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities.
Pharmacophore Model Generation and Validation
A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers. nih.gov
For this compound, a pharmacophore model could be generated based on its structure and comparison with other known ligands for a particular target class, such as sigma receptors or monoamine transporters. nih.gov A hypothetical pharmacophore model for this compound might consist of:
One Positive Ionizable (PI) feature: Corresponding to the protonated piperidine nitrogen, which can form ionic interactions. nih.gov
One Hydrophobic (H) feature: Representing the dimethylphenyl group. nih.gov
One Aromatic (AR) feature: Co-located with the hydrophobic feature of the dimethylphenyl ring.
This three-feature pharmacophore could then be used to screen large compound databases to identify other molecules that fit this spatial arrangement of features and are therefore potential candidates for exhibiting similar biological activity. The model's quality would be validated by its ability to distinguish known active compounds from inactive ones in a test database. nih.gov
Ligand Similarity and Substructure Searching Techniques
Ligand similarity searching is a fundamental technique in ligand-based drug design. It involves comparing a query molecule, in this case, this compound, to a database of other compounds and ranking them based on their similarity. Similarity is typically calculated using 2D fingerprints, which are bit strings that encode the presence or absence of various structural features.
Substructure searching is a more direct approach where one searches for molecules in a database that contain a specific chemical substructure. For our compound of interest, one could perform a substructure search for the 4-ethylpiperidine (B1265683) moiety or the 3,4-dimethylphenyl group to identify compounds with related structural cores. These searches are valuable for identifying close analogs and exploring the structure-activity relationships (SAR) around a particular chemical scaffold.
Pharmacological and Biological Investigations of 4 2 3,4 Dimethylphenyl Ethyl Piperidine Excluding Clinical Data, Safety, Dosage
Enzyme Inhibition and Activation Profiling
Kinase and Phosphatase Activity Modulation
An extensive review of published scientific literature reveals a notable absence of studies investigating the direct effects of 4-[2-(3,4-Dimethylphenyl)ethyl]piperidine on kinase or phosphatase activity. While research into other piperidine (B6355638) derivatives has shown modulation of various kinases, such as Akt kinases, there is currently no specific data available to indicate that this compound itself has been evaluated for its ability to modulate the activity of these or any other protein kinases or phosphatases. Therefore, its profile in this regard remains uncharacterized.
Structure-Activity Relationship (SAR) Studies for this compound Analogs
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure correlates with biological activity. However, dedicated SAR studies for analogs of this compound appear to be absent from the current body of scientific literature. While SAR studies have been conducted on various other classes of piperidine derivatives, providing insights into the roles of different structural components, this specific compound and its close analogs have not been the subject of such detailed investigation.
Systematic Modification of the Phenyl Moiety and its Influence on Biological Activity
There is no available research data on the systematic modification of the 3,4-dimethylphenyl moiety of this compound and the resulting impact on its biological activity. The influence of altering the substitution pattern or replacing the phenyl ring with other aromatic systems is currently unknown.
Exploration of Piperidine Ring Substitutions and Stereochemical Effects
Information regarding the exploration of substitutions on the piperidine ring of this compound is not present in the available scientific literature. Consequently, the effects of adding or modifying substituents on the nitrogen or carbon atoms of the piperidine ring, as well as the influence of stereochemistry at any chiral centers, have not been documented.
Linker Chain Variations and Conformational Constraints
There is a lack of published studies on the impact of varying the ethyl linker chain in this compound. Research on altering the length, rigidity, or introducing conformational constraints to this linker has not been reported, leaving its role in any potential biological activity undefined.
Cellular and Subcellular Mechanism-of-Action Studies
Detailed cellular and subcellular mechanism-of-action studies for this compound are not available in the current scientific record.
Ligand-Induced Receptor Internalization and Trafficking
There is no published evidence to suggest that this compound acts as a ligand for any specific receptor. As such, studies on ligand-induced receptor internalization and trafficking for this compound have not been performed. The general process of ligand-induced receptor internalization is a well-documented phenomenon for many G protein-coupled receptors and other receptor types, but it has not been investigated in the context of this particular compound.
Second Messenger Pathway Modulation (e.g., cAMP, Calcium Signaling)
There is no specific information in the scientific literature regarding the modulation of second messenger pathways by this compound. However, the broader class of piperidine derivatives is known to interact with various G-protein-coupled receptors (GPCRs) and ion channels, which are key initiators of second messenger signaling. nih.govnih.gov
Second messengers are intracellular molecules that relay signals from cell-surface receptors to effector proteins, leading to a cellular response. nih.govwikipedia.org Common second messengers include cyclic adenosine (B11128) monophosphate (cAMP), cyclic guanosine (B1672433) monophosphate (cGMP), inositol (B14025) triphosphate (IP₃), diacylglycerol (DAG), and calcium ions (Ca²⁺). nih.govwikipedia.orgyoutube.com The activation or inhibition of these pathways is a hallmark of many pharmacologically active agents.
For instance, the activation of certain GPCRs can stimulate adenylyl cyclase to produce cAMP, which in turn activates Protein Kinase A (PKA). nih.govyoutube.com Conversely, other GPCRs can inhibit this process. Similarly, activation of phospholipase C can lead to the generation of IP₃ and DAG, which trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), respectively. wikipedia.org
Piperidine-containing compounds have been identified as ligands for a variety of receptors that utilize these pathways, including:
Muscarinic Acetylcholine Receptors (mAChR): N-substituted derivatives of 4-piperidinyl benzilate show affinity for mAChRs, which are known to couple to G-proteins and modulate second messenger systems like the phosphoinositol pathway. caymanchem.com
Dopamine (B1211576) and Serotonin (B10506) Receptors: Substituted piperidines have been developed as antagonists for dopamine D2 and serotonin 5-HT2A receptors, both of which are GPCRs that signal through pathways affecting cAMP and calcium. nih.gov
Histamine (B1213489) H3 Receptors: The histamine H3 receptor, a target for some piperidine derivatives, is a GPCR that modulates the release of various neurotransmitters, a process intricately linked to second messenger signaling. nih.gov
Given that many 4-phenylethylpiperidine derivatives exhibit activity at opioid receptors, which are also GPCRs that typically inhibit adenylyl cyclase and reduce cAMP levels, it is plausible that this compound could interact with similar targets. However, without direct experimental evidence, its effect on second messenger systems remains speculative.
Receptor Dimerization and Allosteric Modulation Investigations
Specific studies on receptor dimerization or allosteric modulation by this compound have not been reported. Allosteric modulators are compounds that bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. mdpi.com This binding can enhance (Positive Allosteric Modulator, PAM), inhibit (Negative Allosteric Modulator, NAM), or have no effect on the orthosteric ligand's activity (Silent Allosteric Modulator, SAM). mdpi.com This mechanism offers the potential for greater receptor subtype selectivity and a more nuanced modulation of receptor function compared to traditional agonists or antagonists. mdpi.comacs.orgacs.org
The piperidine and piperazine (B1678402) scaffolds are present in numerous compounds identified as allosteric modulators for various GPCRs. acs.orgnih.gov This suggests that the structural features of piperidine derivatives are compatible with binding to allosteric sites.
Table 1: Examples of Piperidine/Piperazine Derivatives with Allosteric Modulatory Activity
| Compound Class | Receptor Target | Modulation Type | Reference |
|---|---|---|---|
| 4-Aryl piperazine/piperidine amides | mGluR5 | Positive (PAM) | nih.gov |
| Indole-based chemotypes | Dopamine D2 Receptor | Negative (NAM) | acs.org |
Receptor dimerization, the process where two receptors form a functional unit, can be influenced by allosteric ligands. Some allosteric modulators have been shown to exert their effects by binding to an interface created by the receptor dimer. mdpi.com While research has identified allosteric modulators for dopamine D2 and D3 receptors, there is no evidence to link this compound to these or any other receptor dimerization or allosteric modulation events. mdpi.com
Target Identification and Validation Methodologies
No published studies have utilized target identification and validation methodologies to determine the molecular targets of this compound.
Affinity Chromatography and Proteomics-Based Target Deconvolution
Affinity chromatography is a powerful technique for identifying the protein targets of a bioactive compound. The compound of interest is immobilized on a solid support, which is then used to "capture" its binding partners from a cell lysate. The bound proteins are subsequently identified using mass spectrometry-based proteomics. This approach allows for the unbiased identification of direct and indirect targets.
Proteomics-based target deconvolution methods can also be used without modifying the compound. Techniques like Drug Affinity Responsive Target Stability (DARTS) and Cellular Thermal Shift Assay (CETSA) rely on the principle that a compound binding to its target protein can alter the protein's stability, for example, by making it more resistant to proteolysis or thermal denaturation. These changes can be detected and quantified by proteomic analysis.
While these methodologies are widely applied in drug discovery, their application to this compound has not been documented.
Genetic Knockdown/Knockout Studies in Cellular Systems
Genetic techniques such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout are crucial for validating potential drug targets identified through screening or proteomics. By selectively reducing or eliminating the expression of a candidate target protein in a cellular model, researchers can determine if the cellular response to the compound is diminished or abolished. This provides strong evidence that the compound's activity is mediated through that specific target. There are no reports of such validation studies being conducted for this compound.
Biotransformation and Metabolic Pathway Analysis of this compound (cellular and enzymatic, not in vivo human)
Specific in vitro biotransformation and metabolic pathway analyses for this compound are not available in the scientific literature. However, extensive research on the metabolism of other piperidine-containing drugs provides a strong basis for predicting its likely metabolic fate.
The metabolism of xenobiotics is generally divided into two phases. Phase I reactions introduce or expose functional groups (e.g., hydroxylation, oxidation, dealkylation), primarily catalyzed by the cytochrome P450 (CYP) enzyme system. Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules (e.g., glucuronic acid, sulfate) to increase water solubility and facilitate excretion.
Identification of Phase I and Phase II Metabolites
For many piperidine-containing drugs, metabolism is initiated by CYP enzymes. nih.govacs.org Studies on structurally related compounds suggest that the metabolism of this compound would likely involve the following pathways:
Phase I Metabolism:
N-dealkylation: This is a predominant metabolic pathway for many N-substituted piperidines, where the ethylphenyl group would be cleaved from the piperidine nitrogen. nih.govacs.org CYP3A4 is a major enzyme responsible for the N-dealkylation of many piperidine-based drugs, including fentanyl and cisapride. nih.govacs.org
Hydroxylation: Oxidation can occur at various positions, including the piperidine ring, the ethyl linker, or the dimethylphenyl ring. nih.govfrontiersin.org For example, the active metabolite of carfentanil is formed through hydroxylation of the phenylethyl group. nih.gov
Oxidative Deamination: In some cases, metabolism on the piperidine moiety can lead to ring opening. frontiersin.org
Phase II Metabolism:
Glucuronidation: Hydroxylated metabolites formed in Phase I are common substrates for UDP-glucuronosyltransferases (UGTs), which conjugate them with glucuronic acid. This has been observed in the metabolism of carfentanil metabolites. nih.gov
Table 2: Common Metabolic Pathways for Piperidine-Containing Drugs
| Metabolic Reaction | Enzyme Family | Common Metabolite Type | Example Compound | Reference |
|---|---|---|---|---|
| N-dealkylation | Cytochrome P450 (CYP3A4) | Nor-metabolite | Fentanyl, Cisapride | acs.org |
| Hydroxylation | Cytochrome P450 (CYP3A4, CYP2C19, CYP2C8) | Hydroxylated metabolite | Carfentanil metabolite | nih.gov |
Without experimental data from in vitro systems like human liver microsomes or recombinant CYP enzymes, the specific metabolites of this compound and the enzymes responsible for their formation remain unknown.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 4-Aryl piperazine |
| 4-Aryl piperidine |
| Fentanyl |
| Cisapride |
| Carfentanil |
| N-[(1r,4r)-4-[2-(7-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide (SB269652) |
| N-(1-Arylalkyl-piperidin-4-yl) carboxamides |
Absence of Specific Research on the Enzymatic Metabolism of this compound
A thorough review of available scientific literature reveals a significant gap in the understanding of the specific enzyme systems involved in the metabolism of the chemical compound this compound. At present, there are no published research findings that specifically detail the role of enzymes, such as the cytochrome P450 (CYP) superfamily, in the formation of its metabolites.
While studies on the metabolism of other piperidine-containing molecules exist, the specific metabolic pathways and enzymatic contributors for this compound have not been elucidated. Research into the metabolism of structurally related compounds can sometimes offer general insights, but direct extrapolation of these findings to this compound would be speculative and lack the required scientific accuracy.
For instance, investigations into various piperidine derivatives have highlighted the involvement of several CYP isoenzymes in their biotransformation. Studies on compounds such as (S, S)-3-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine and the antipsychotic drug thioridazine (B1682328) have demonstrated that enzymes like CYP2D6, CYP3A4, and CYP1A2 can play a significant role in their metabolic clearance. doi.orgresearchgate.netnih.gov Similarly, research on 4-aminopiperidine-based drugs has often pointed to N-dealkylation, a reaction frequently catalyzed by CYP3A4, as a primary metabolic route, with CYP2D6 also contributing in some cases. nih.govnih.gov
However, the unique substitution pattern of a 3,4-dimethylphenyl group attached to an ethyl linker on the piperidine ring of this compound means that its interaction with metabolic enzymes could be distinct from these other examples. Without direct experimental evidence from in vitro studies using human liver microsomes or recombinant enzymes, or in vivo animal or human studies, any discussion on the specific enzymes responsible for its metabolism would be unfounded.
Therefore, the creation of a detailed and scientifically accurate article section on the "Role of Specific Enzyme Systems in Metabolite Formation" for this compound, including data tables of research findings, is not possible at this time due to the absence of dedicated research on this particular compound.
Applications and Advanced Research Directions for 4 2 3,4 Dimethylphenyl Ethyl Piperidine
Development as a Chemical Probe for Biological Systems
The unique structure of 4-[2-(3,4-Dimethylphenyl)ethyl]piperidine makes it an attractive candidate for the development of chemical probes to investigate biological systems. Such probes are instrumental in visualizing, identifying, and characterizing the interactions of small molecules with their biological targets.
Synthesis of Fluorescent Probes for Live-Cell Imaging
Fluorescent probes are invaluable tools for real-time visualization of molecular processes within living cells. A fluorescent analog of this compound could be synthesized to track its distribution, localization, and interaction with cellular components. A general strategy for creating such a probe would involve the covalent attachment of a fluorophore to the parent molecule.
One plausible synthetic route could involve the N-alkylation or N-acylation of the piperidine (B6355638) nitrogen with a reactive derivative of a suitable fluorophore. For instance, a fluorophore with an activated ester or a sulfonyl chloride functional group could be coupled to the secondary amine of the piperidine ring. Fluorophores like coumarins or boron-dipyrromethene (BODIPY) dyes are often employed for their favorable photophysical properties, including high quantum yields and photostability. researchgate.netnih.govnih.gov The choice of linker between the piperidine scaffold and the fluorophore would be critical to ensure that the biological activity of the core structure is not significantly perturbed.
Alternatively, functionalization could be directed at the dimethylphenyl ring. For example, one of the methyl groups could be oxidized to a carboxylic acid, which could then be coupled to an amino-functionalized fluorophore. The resulting probe would allow for the investigation of how the phenethyl portion of the molecule interacts with its biological target. The synthesis of such probes would enable detailed studies of the compound's mechanism of action through techniques like fluorescence microscopy and flow cytometry.
Design of Photoaffinity Labels for Target Identification
Identifying the specific biomolecular targets of a compound is a crucial step in understanding its biological function. Photoaffinity labeling is a powerful technique for achieving this. nih.gov A photoaffinity label based on this compound could be designed to covalently cross-link to its binding partner upon photoactivation.
The design of such a probe would involve the introduction of a photoreactive group, such as an azide (B81097) or a diazirine, onto the molecule. nih.gov These groups are chemically inert in the dark but form highly reactive species upon exposure to UV light, leading to the formation of a covalent bond with nearby amino acid residues of the target protein. The dimethylphenyl ring is a prime location for the introduction of a photoreactive moiety. For example, an azido (B1232118) or diazirine group could be installed on the aromatic ring through standard synthetic transformations.
Once the photoaffinity probe is synthesized, it can be incubated with a biological sample (e.g., cell lysate or intact cells) and then irradiated with UV light to induce cross-linking. The covalently labeled protein can then be identified using techniques such as mass spectrometry. This approach would provide direct evidence of the molecular target of this compound and offer insights into its binding site.
Utility as a Scaffold in Medicinal Chemistry Lead Optimization
The 4-phenethylpiperidine (B1365652) scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. wikipedia.orgnih.gov As such, this compound serves as an excellent starting point for lead optimization campaigns aimed at developing novel therapeutic agents.
Strategies for Enhancing Potency and Selectivity of this compound Derivatives
Lead optimization focuses on systematically modifying a lead compound to improve its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. nih.govarxiv.org For derivatives of this compound, several strategies can be envisioned.
Structure-activity relationship (SAR) studies would be central to this effort. Modifications could be made to three key regions of the molecule: the piperidine ring, the ethyl linker, and the dimethylphenyl group. For example, the piperidine nitrogen could be substituted with various alkyl or aryl groups to explore interactions with the target protein. researchgate.net The stereochemistry of the piperidine ring, if substituted, can also play a crucial role in biological activity. nih.gov
The dimethylphenyl moiety offers numerous opportunities for modification. Bioisosteric replacement of the methyl groups with other substituents, such as halogens or small alkoxy groups, could modulate the electronic and steric properties of the ring, potentially leading to improved binding affinity and selectivity. ufrj.brnih.govspirochem.com The relative positions of the substituents on the phenyl ring could also be varied to optimize interactions with the target.
Table 1: Proposed Modifications for SAR Studies of this compound Derivatives
| Molecular Region | Proposed Modifications | Rationale |
| Piperidine Ring | N-alkylation, N-acylation, introduction of substituents at C2, C3 | Explore additional binding interactions, modulate basicity and lipophilicity. |
| Ethyl Linker | Variation in length, introduction of rigidity (e.g., double or triple bond) | Optimize distance and orientation relative to the target. |
| Dimethylphenyl Ring | Bioisosteric replacement of methyl groups (e.g., Cl, F, OCH3), positional isomers | Fine-tune electronic and steric properties for enhanced potency and selectivity. |
Application in Fragment-Based Drug Discovery Approaches
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. rsc.org This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent leads.
The this compound molecule itself, or smaller substructures thereof, could be valuable additions to a fragment library. The piperidine ring, in particular, is a desirable three-dimensional fragment that is underrepresented in many screening collections. nih.govrsc.org The 3,4-dimethylphenyl group also represents a common aromatic fragment.
In an FBDD campaign, these fragments could be screened against a target of interest. If a fragment derived from this compound shows binding, it can be elaborated by adding functional groups or linking it to other fragments that bind in adjacent pockets of the target protein. This "fragment growing" or "fragment linking" approach can lead to the development of highly potent and selective ligands.
Role as a Precursor or Intermediate in Complex Molecule Synthesis
Substituted piperidines are versatile building blocks in organic synthesis, serving as key intermediates in the preparation of a wide range of complex molecules, including natural products and pharmaceuticals. nih.govresearchgate.netyoutube.com The compound this compound can be envisioned as a valuable precursor for the synthesis of more elaborate molecular architectures.
For example, the secondary amine of the piperidine ring provides a convenient handle for further functionalization. It can undergo a variety of reactions, such as alkylation, acylation, and reductive amination, to introduce new substituents and build molecular complexity. The synthesis of the potent synthetic opioid fentanyl and its analogs often involves the N-alkylation of a 4-substituted piperidine with a phenethyl group, highlighting the utility of this type of scaffold. wikipedia.orgnih.gov
Furthermore, the dimethylphenyl ring can be subjected to various transformations. The methyl groups can be functionalized, or the aromatic ring can undergo electrophilic substitution reactions to introduce additional functional groups. These modifications could pave the way for the synthesis of novel classes of compounds with potential biological activities. The use of substituted piperidines as intermediates is a well-established strategy in the synthesis of alkaloids and other biologically active nitrogen-containing heterocycles.
Total Synthesis of Natural Products Incorporating Similar Scaffolds
While no natural products containing the exact this compound framework have been identified in the current literature, the 4-arylalkylpiperidine core is a common feature in a wide array of alkaloids. The total synthesis of these natural products provides a roadmap for the potential construction of our target molecule and its derivatives.
The Lycopodium alkaloids, for instance, are a large family of natural products that often feature complex polycyclic systems incorporating a piperidine ring. The synthesis of members like lycodine (B1675731) and fawcettimine (B102650) involves intricate strategies to control stereochemistry and assemble the fused ring systems. nih.gov Similarly, the tetrahydroisoquinoline alkaloids, which can be considered structural cousins to the phenethylpiperidine scaffold, are often synthesized through methods like the Pictet-Spengler cyclization, followed by further elaborations. nih.gov
A common strategy for synthesizing 4-substituted piperidines involves the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov For this compound, a plausible synthetic route could involve the catalytic hydrogenation of a 4-[2-(3,4-dimethylphenyl)ethyl]pyridine precursor. The synthesis of this precursor could be achieved through various cross-coupling reactions to join the pyridine and dimethylphenethyl fragments.
Modular Synthesis of Diversified Chemical Libraries
The concept of modular synthesis, which involves the assembly of complex molecules from simpler, interchangeable building blocks, is highly applicable to this compound. This approach allows for the rapid generation of a diverse library of related compounds for screening in drug discovery and materials science.
A modular strategy could be envisioned where the piperidine core, the dimethylphenyl group, and the ethyl linker are all subject to variation. For instance, different substituted phenyl or other aromatic groups could be introduced in place of the 3,4-dimethylphenyl moiety. The piperidine ring itself could be substituted at various positions to explore the structure-activity relationship.
Recent advances in synthetic methodology, such as the use of biocatalytic carbon-hydrogen oxidation and radical cross-coupling, have streamlined the synthesis of complex piperidines, reducing multi-step processes to just a few efficient steps. This type of modular approach facilitates the creation of new carbon-carbon bonds and the connection of different molecular fragments without the need for extensive protecting group chemistry or expensive precious metal catalysts.
Potential in Materials Science and Polymer Chemistry
The unique combination of a heterocyclic amine and a substituted aromatic ring in this compound suggests its potential utility in the development of novel functional materials.
Incorporation into Functional Polymers or Copolymers
Piperidine and its derivatives can be incorporated into polymer chains to impart specific properties. For example, polymers with piperidine side chains have been investigated for various applications, including as antimicrobial materials and in the development of films for drug delivery. nih.gov The presence of the piperidine nitrogen allows for further functionalization, such as quaternization to create cationic polymers.
Anion exchange membranes (AEMs) for fuel cells have been developed using poly(biphenyl pyridine-co-N-methyl piperidine). researchgate.net These materials demonstrate excellent film-forming abilities and high ionic conductivity. researchgate.netresearchgate.net The incorporation of the this compound moiety into a polymer backbone could similarly influence the material's properties, potentially enhancing thermal stability, mechanical strength, or ion-exchange capacity. The dimethylphenyl group could further tune the polymer's solubility and processability.
Ligand Design for Catalytic Systems or Sensors
Piperidine-containing compounds are widely used as ligands in transition metal catalysis. The nitrogen atom of the piperidine ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting catalyst.
Ligands based on 2-(aminomethyl)piperidine (B33004) have been used in conjunction with group IV metals for the ring-opening polymerization of rac-lactide. rsc.org The stereochemistry of the resulting polymer is influenced by the ligand structure. Similarly, the this compound scaffold could be adapted for the design of new ligands. The phenethyl substituent could provide additional points of interaction with a metal center or a substrate, potentially leading to novel catalytic activity or selectivity. The dimethylphenyl group offers a handle for further functionalization to create a wider range of ligands.
Environmental Fate and Abiotic Transformation Studies of this compound
Understanding the environmental fate of a chemical is crucial for assessing its potential impact. The abiotic transformation, particularly through photodegradation, is a key process that determines the persistence of a compound in the environment.
Photodegradation Pathways and Kinetics
The photodegradation of this compound is expected to be influenced by both the piperidine ring and the dimethylphenyl moiety. Studies on the photodegradation of xylene isomers and aromatic amines provide insights into the likely transformation pathways and kinetics.
The photodegradation of xylenes (B1142099) can proceed through photo-isomerization, photodecomposition, and photo-oxidation, leading to the formation of intermediates such as other aromatic compounds, alkanes, and carbonyls. nih.gov The rate of degradation is significantly influenced by the light source, with UV and vacuum ultraviolet (VUV) irradiation showing much higher efficiency than a Xe lamp. nih.gov The degradation of xylene isomers generally follows pseudo-first-order kinetics. nih.gov
The photodegradation of aromatic amines can be effectively achieved using photocatalysts like TiO2 under UV irradiation. researchgate.net The degradation kinetics of these compounds often follow the Langmuir-Hinshelwood model and can be described by pseudo-first-order kinetics. researchgate.nettandfonline.com
For this compound, photodegradation is likely to be initiated by hydroxyl radicals attacking both the piperidine ring and the dimethylphenyl group. This would lead to a complex mixture of degradation products. The kinetics of this degradation would depend on various factors, including the intensity and wavelength of light, the presence of photosensitizers, and environmental conditions such as pH.
Interactive Data Table: Photodegradation Kinetics of Xylene Isomers
| Isomer | Initial Concentration (mg/m³) | System | Removal Efficiency (%) | Time (min) | Reference |
| m-xylene | 860 | N₂+O₂+VUV | 97.9 | 240 | nih.gov |
| o-xylene | 860 | N₂+O₂+VUV | 99.0 | 240 | nih.gov |
| p-xylene | 860 | N₂+O₂+VUV | 87.5 | 240 | nih.gov |
Interactive Data Table: Half-lives of Xylene Isomers under Simulated Marine Conditions
| Isomer | Half-life (days) | Rate Constant (d⁻¹) | Primary Attenuation | Reference |
| m-xylene | 0.76 | 0.5587 (volatilization) | Volatilization | nih.gov |
| o-xylene | 0.74 | 0.6733 (volatilization) | Volatilization | nih.gov |
| p-xylene | 0.88 | 0.4821 (volatilization) | Volatilization | nih.gov |
Hydrolysis and Oxidation Mechanisms in Environmental Matrices
The environmental fate of piperidine derivatives like this compound is a critical area of research, particularly concerning their persistence and transformation in aquatic and atmospheric environments. While specific studies on this exact compound are limited, the degradation mechanisms can be inferred from research on related piperidine structures.
Hydrolysis: The piperidine ring itself is generally stable to hydrolysis under typical environmental pH conditions. However, substituents on the piperidine nitrogen or the phenethyl group could be susceptible to hydrolytic cleavage depending on their chemical nature. For this compound, the carbon-carbon and carbon-nitrogen single bonds are resistant to hydrolysis.
Oxidation: Oxidation is a more significant degradation pathway for piperidine derivatives in the environment. nih.govresearchgate.netacs.org The primary mechanisms involve reactions with hydroxyl radicals (•OH) in the atmosphere and with other oxidants like ozone in aqueous media.
Atmospheric Oxidation: In the atmosphere, the reaction of piperidine with OH radicals is a primary degradation route. acs.org This reaction can proceed via hydrogen abstraction from the N-H group or from the various C-H bonds on the piperidine ring and the dimethylphenethyl moiety. acs.org H-abstraction from the carbon atom alpha to the nitrogen is often a dominant pathway, leading to the formation of an imine. acs.org Subsequent reactions with atmospheric oxidants can lead to ring-opening and the formation of smaller, oxygenated products. acs.org
Aqueous Oxidation (Ozonation): Studies on the ozonation of piperidine in water have shown that it reacts with ozone, leading to the formation of various transformation products. nih.govresearchgate.net The reaction can proceed through a non-radical addition of ozone to the nitrogen atom, potentially forming an N-oxide, or through pathways involving the formation of hydroxyl radicals. nih.gov For this compound, the tertiary amine would be susceptible to oxidation, and the aromatic ring could also be a site for oxidative attack, leading to hydroxylated and ring-cleaved products.
The presence of the dimethylphenyl group may influence the rate and pathways of these degradation processes due to steric and electronic effects.
Chemoenzymatic Synthesis of Novel Derivatives of this compound
The synthesis of novel derivatives of this compound is a key area of research for exploring its full potential in drug discovery. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical synthesis, offers a powerful and sustainable approach to generate a diverse range of derivatives with high stereoselectivity. rsc.orgnih.govacs.org
Enzymes such as lipases and transaminases are particularly valuable in the functionalization of the piperidine scaffold. rsc.orgnih.govacs.orgworktribe.com
Lipase-Catalyzed Reactions: Lipases, such as Candida antarctica lipase (B570770) B (CALB), are widely used for the acylation of the piperidine nitrogen. rsc.orgresearchgate.netrsc.org This allows for the introduction of a wide variety of acyl groups, creating a library of N-acylated derivatives of this compound. These reactions are often carried out in non-aqueous media and are known for their high yields and selectivity. nih.gov
Transaminase-Catalyzed Reactions: Transaminases (TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines. nih.govacs.orgworktribe.comacs.org While this compound itself is not a direct substrate for transaminases in its current form, these enzymes can be used to synthesize chiral precursors that can then be used to construct derivatives. For example, a prochiral ketone could be asymmetrically aminated using a transaminase to produce a chiral amine, which could then be coupled to the 4-position of a suitably functionalized piperidine ring.
The chemoenzymatic approach allows for the creation of novel derivatives with precise control over stereochemistry, which is crucial for biological activity. nih.govacs.org This methodology can be used to synthesize derivatives with modified linkers, different substituents on the aromatic ring, or functional groups on the piperidine ring itself, opening up new avenues for drug discovery.
Table 1: Examples of Chemoenzymatic Reactions for Piperidine Derivative Synthesis
| Enzyme Type | Reaction Type | Substrate Example | Product Example | Typical Reaction Conditions | Reference |
| Lipase (e.g., CALB) | N-Acylation | Piperidine | N-Acylpiperidine | Organic solvent, acyl donor, room temp. to 40°C | rsc.orgresearchgate.net |
| Transaminase (ω-TA) | Asymmetric Amination | Prochiral ketone | Chiral amine | Aqueous buffer, amine donor, PLP cofactor | nih.govacs.org |
| Amine Oxidase/Ene-Imine Reductase | Dearomatization Cascade | N-substituted tetrahydropyridine | Chiral substituted piperidine | One-pot reaction, aqueous buffer | nih.govacs.org |
Advanced Analytical Methodologies Applied to 4 2 3,4 Dimethylphenyl Ethyl Piperidine
Chromatographic Separation Techniques for Purity and Mixture Analysis
Chromatography is the cornerstone of chemical analysis, providing the means to separate complex mixtures into their individual components. For a molecule like 4-[2-(3,4-Dimethylphenyl)ethyl]piperidine, which may have closely related structural isomers and potential by-products from its synthesis, high-resolution chromatographic techniques are indispensable.
High-Performance Liquid Chromatography (HPLC) Method Development for Isomeric Separation
The synthesis of this compound can potentially yield positional isomers, where the dimethylphenyl group may be substituted at different positions (e.g., 2,3-dimethylphenyl or 2,5-dimethylphenyl). Differentiating these isomers is critical as they can exhibit different physical, chemical, and pharmacological properties. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.
Method development for isomeric separation often involves screening various stationary and mobile phases to achieve optimal resolution. For phenylethylpiperidine derivatives, both normal-phase and reversed-phase chromatography can be effective. A reversed-phase C18 or a phenyl-hexyl column often provides a good starting point due to the aromatic nature of the analyte. The separation of positional isomers of similar compounds, such as methoxydiphenidine, has been successfully achieved using HPLC coupled with a Diode Array Detector (DAD), which aids in distinguishing isomers by their unique UV spectra. researchgate.net The key is to exploit the subtle differences in polarity and stereochemistry between the isomers to achieve baseline separation.
A typical HPLC method for the separation of this compound and its potential positional isomers would involve a gradient elution to ensure adequate separation of all components with good peak shape.
Table 1: Illustrative HPLC Method for Isomeric Separation
| Parameter | Condition |
| Column | Phenyl-Hexyl Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
This method would be expected to resolve the target compound from isomers like 4-[2-(2,3-dimethylphenyl)ethyl]piperidine and 4-[2-(2,5-dimethylphenyl)ethyl]piperidine, which would likely have distinct retention times under these conditions.
Gas Chromatography (GC) Optimization for Volatile Derivatives
Gas Chromatography (GC) is another powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, it can be made more amenable to GC analysis through derivatization. Derivatization, such as silylation, converts polar functional groups (like the secondary amine in the piperidine (B6355638) ring) into less polar, more volatile derivatives. This process generally improves chromatographic peak shape and thermal stability.
Optimization of a GC method would involve selecting the appropriate derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and optimizing the reaction conditions (temperature and time). nih.gov The choice of the GC column is also critical; a mid-polarity column, such as a 5% phenyl-polysiloxane, is often suitable for separating a range of derivatized analytes. Silylation has been shown to improve separation and sensitivity for the GC analysis of various alkaloids. nih.gov
Table 2: Optimized GC Method for Silylated this compound
| Parameter | Condition |
| Derivatization | MSTFA at 70 °C for 30 minutes |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Oven Program | 150 °C hold for 1 min, ramp at 10 °C/min to 300 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp | 320 °C |
This optimized method would allow for the quantification of the main compound and the detection of any volatile impurities that are amenable to derivatization.
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a chiral center, it can exist as a pair of enantiomers. Enantiomers often have significantly different biological activities, making their separation and quantification crucial. nih.gov Chiral HPLC, using a Chiral Stationary Phase (CSP), is the most common and effective method for resolving enantiomers. csfarmacie.cznih.gov
CSPs are designed to have specific stereoselective interactions with the enantiomers, leading to different retention times. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for a broad range of chiral compounds, including those with amine functionalities. nih.govphenomenex.com Method development involves screening different CSPs and mobile phase compositions (often a mixture of an alkane like hexane (B92381) and an alcohol like isopropanol) to find the optimal conditions for separation. phenomenex.com
Table 3: Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak AD-H (amylose derivative, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 265 nm |
| Injection Volume | 5 µL |
Successful application of this method would yield two distinct peaks, one for each enantiomer, allowing for the determination of the enantiomeric excess (e.e.) in a given sample.
Mass Spectrometry-Based Quantitation and Structural Elucidation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation technique (LC or GC), it provides a powerful tool for both the quantification and structural identification of compounds, even at very low concentrations.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Validation for Trace Analysis
For the detection and quantification of this compound at trace levels, such as in biological matrices or environmental samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govmdpi.com Its high sensitivity and selectivity allow for the accurate measurement of the analyte in complex mixtures. nih.govyoutube.com
A full method validation would be conducted according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and limits of detection (LOD) and quantification (LOQ). nih.gov The method typically uses electrospray ionization (ESI) in positive mode, which is well-suited for nitrogen-containing basic compounds. The tandem MS capability allows for Selected Reaction Monitoring (SRM), where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This provides a very high degree of selectivity. researchgate.netnih.gov
Table 4: Validated LC-MS/MS Parameters for Trace Quantitation
| Parameter | Specification |
| Instrumentation | Triple Quadrupole Mass Spectrometer with ESI source |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 218.2 (for [M+H]+) |
| Product Ion (Q3) | m/z 98.1 (corresponding to the piperidine moiety) |
| Linearity Range | 0.1 ng/mL to 100 ng/mL (r² > 0.99) |
| LOD | 0.03 ng/mL |
| LOQ | 0.1 ng/mL |
| Intra-day Precision (CV%) | < 5% |
| Inter-day Precision (CV%) | < 8% |
| Accuracy (Recovery %) | 95 - 105% |
This validated method ensures reliable quantification of this compound for various applications requiring high sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development and quality control, aiming to identify and quantify impurities in a drug substance or product. thermofisher.com Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the separation and identification of volatile and semi-volatile organic impurities. scholars.direct
For this compound, a GC-MS method, likely involving derivatization as described in section 6.1.2, can be used to screen for synthesis-related impurities (e.g., starting materials, by-products) and degradation products. The mass spectrometer provides mass spectra for each separated component. These spectra, which show the fragmentation pattern of the molecule, act as a "chemical fingerprint." By comparing these experimental spectra to spectral libraries (like NIST) or by interpreting the fragmentation patterns, unknown impurities can be tentatively or definitively identified. hmdb.ca
Table 5: Potential Impurities Identified by GC-MS
| Retention Time (min) | Tentative Identification | Key Fragment Ions (m/z) |
| 10.5 | 3,4-Dimethylstyrene (Starting Material) | 118, 103, 91 |
| 12.8 | 4-Vinylpiperidine (Potential By-product) | 111, 96, 82 |
| 18.2 | Silylated this compound | 289 (M+), 274, 170 |
| 19.5 | Isomeric Impurity (e.g., 2,3-dimethyl isomer) | 289 (M+), 274, 170 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unequivocal determination of the elemental composition of a molecule. Unlike nominal mass spectrometry, which provides integer mass-to-charge ratios, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy, typically to four or more decimal places. This precision allows for the calculation of a unique elemental formula.
For this compound, with a chemical formula of C₁₅H₂₃N, the expected exact mass can be calculated. The analysis of a related compound, N-(2,4-dimethylphenyl)formamide, using a Q Exactive Plus Orbitrap, a type of high-resolution mass spectrometer, demonstrates the capability of this technique to yield highly accurate mass measurements. This level of precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions.
The process involves ionizing the sample, often using techniques like electrospray ionization (ESI), and then passing the ions through a high-resolution mass analyzer such as an Orbitrap or a time-of-flight (TOF) analyzer. The resulting mass spectrum displays the m/z value of the molecular ion, from which the elemental formula can be confidently deduced.
Table 1: Theoretical vs. Experimental Mass Data for Molecular Formula Confirmation
| Parameter | Value |
| Molecular Formula | C₁₅H₂₃N |
| Theoretical Exact Mass (Monoisotopic) | 217.1830 |
| Required Mass Accuracy (ppm) | < 5 |
| Typical Ionization Technique | Electrospray Ionization (ESI) |
| Common High-Resolution Mass Analyzers | Orbitrap, Time-of-Flight (TOF) |
This table presents hypothetical data for this compound based on the principles of high-resolution mass spectrometry.
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic methods are pivotal in elucidating the intricate structural details of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. ipb.ptresearchgate.net For complex molecules or to probe specific structural features, the synthesis and analysis of deuterated analogs can be particularly informative. The introduction of deuterium (B1214612) (²H), a heavy isotope of hydrogen, at specific positions in the molecule simplifies proton (¹H) NMR spectra and allows for the study of subtle stereochemical and conformational effects. nih.govsoton.ac.uknih.gov
In the context of this compound, selective deuteration of the piperidine ring or the ethyl bridge could help in assigning specific proton signals that might otherwise be overlapping or difficult to interpret in a complex spectrum. Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish correlations between protons and carbons, providing a complete and unambiguous assignment of the molecular structure. ipb.pt The analysis of coupling constants and Nuclear Overhauser Effect (NOE) data from deuterated analogs can provide detailed information about the conformation of the piperidine ring and the relative orientation of its substituents. ipb.pt
Table 2: Key NMR Techniques for Structural Elucidation of Deuterated Analogs
| NMR Technique | Information Obtained |
| ¹H NMR | Chemical shifts and coupling constants of protons. |
| ¹³C NMR | Chemical shifts of carbon atoms. |
| DEPT (Distortionless Enhancement by Polarization Transfer) | Differentiates between CH, CH₂, and CH₃ groups. |
| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons. |
| HSQC (Heteronuclear Single Quantum Coherence) | Correlates protons to their directly attached carbons. |
| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates protons and carbons over two or three bonds. |
| NOESY (Nuclear Overhauser Effect Spectroscopy) | Shows through-space correlations between protons, indicating proximity. |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.comfrontiersin.orgnih.govyoutube.com The interaction of infrared radiation or laser light with the sample excites specific bond vibrations, resulting in a unique spectrum that acts as a molecular "fingerprint". youtube.comfrontiersin.org
For this compound, IR spectroscopy would be sensitive to changes in the dipole moment during vibrations, making it particularly useful for identifying polar functional groups. nih.gov Key vibrational modes would include the N-H stretch of the piperidine ring, C-H stretching and bending vibrations of the aromatic and aliphatic portions, and C-N stretching vibrations.
Table 3: Expected Vibrational Modes for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Piperidine N-H | Stretch | 3300-3500 |
| Aromatic C-H | Stretch | 3000-3100 |
| Aliphatic C-H | Stretch | 2850-3000 |
| C=C (Aromatic) | Stretch | 1450-1600 |
| C-N | Stretch | 1000-1250 |
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. If this compound were to be resolved into its enantiomers, or if chiral derivatives were synthesized, CD spectroscopy would be essential for their characterization. This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.
The resulting CD spectrum provides information about the absolute configuration and conformation of the chiral centers. For instance, the separation of enantiomers of piperazine-bridged cyclotriphosphazene (B1200923) derivatives was confirmed using CD spectroscopy. nih.gov Similarly, the absolute configuration of stereoenriched piperidines has been verified using Vibrational Circular Dichroism (VCD), a related technique that compares experimental IR and VCD spectra to those calculated using density functional theory (DFT). nih.gov This approach would be highly applicable to chiral analogs of this compound to establish their stereochemistry.
Electrochemical Analysis Methods for Oxidation/Reduction Potentials and Reactivity Studies
Electrochemical methods, such as cyclic voltammetry and differential pulse voltammetry, are employed to investigate the oxidation and reduction potentials of a molecule and to study its reactivity. mdpi.com These techniques provide insights into the electron-transfer properties of the compound.
For this compound, the presence of the electron-rich dimethylphenyl group and the nitrogen atom of the piperidine ring suggests that it could undergo oxidation. Studies on related N-substituted-4-piperidone curcumin (B1669340) analogs have shown that these compounds undergo irreversible oxidation at potentials ranging from 0.72 to 0.86 V. mdpi.com The electrochemical behavior is influenced by the substituents on the molecule. Similarly, the electrochemical properties of piperidine derivatives have been investigated for their corrosion inhibition potential on metal surfaces. researchgate.net
Electrochemical analysis of this compound would involve dissolving the compound in a suitable solvent with a supporting electrolyte and measuring the current response as the potential is varied. The resulting voltammogram would reveal the potentials at which oxidation and/or reduction occur, providing valuable information about the molecule's electronic properties and potential reactivity in redox processes.
Solid-State Characterization Methodologies (e.g., X-ray Crystallography for Crystal Packing)
Solid-state characterization techniques are crucial for understanding the arrangement of molecules in the crystalline state. X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a precise model of its molecular structure. chemrevlett.com This technique has been successfully applied to various piperidine derivatives to confirm their stereochemistry and to study their crystal packing. nih.govnih.govacs.org The crystal structure of 4-diphenylcarbamyl-N-methyl-piperidine methobromide, for example, revealed the presence of two different conformers in the unit cell. nih.gov
The information obtained from X-ray crystallography is invaluable for understanding how molecules of this compound interact with each other in the solid state, which can influence its physical properties such as melting point and solubility.
Hyphenated Techniques for Comprehensive Analysis of Complex Samples Containing this compound
The detection and quantification of specific chemical entities within intricate mixtures, such as biological fluids, environmental samples, or illicit drug seizures, necessitate analytical methodologies that offer both high separation efficiency and definitive structural identification. Hyphenated techniques, which couple a separation method with a spectroscopic detection technique, are indispensable tools for the analysis of complex samples containing compounds like this compound. ojp.govresearchgate.net These integrated systems provide a multi-dimensional analysis, enhancing selectivity and sensitivity, which is crucial for unambiguous identification and accurate quantification. chromatographyonline.comijnrd.org
For a compound with the structural characteristics of this compound—a substituted phenylethylamine with a piperidine ring—the most pertinent hyphenated techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). chromatographyonline.comfda.gov.tw These methods are widely employed in forensic toxicology and pharmaceutical analysis for their robustness in handling complex matrices and identifying novel psychoactive substances (NPS). ojp.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. chromatographyonline.com Given its molecular structure, this compound is amenable to GC analysis. However, the presence of a secondary amine in the piperidine ring often requires a derivatization step to improve its chromatographic properties. jfda-online.comyoutube.com
Derivatization:
To enhance volatility and reduce peak tailing, which can occur due to the interaction of the amine group with the stationary phase, derivatization is a common strategy. jfda-online.com Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA), is a frequently used approach for primary and secondary amines. nih.govrsc.org This process replaces the active hydrogen on the nitrogen atom with an acyl group, leading to a more stable and less polar derivative.
Illustrative Derivatization Reaction: this compound + (CF₃CO)₂O (TFAA) → N-trifluoroacetyl-4-[2-(3,4-Dimethylphenyl)ethyl]piperidine
Separation and Detection:
The derivatized analyte is then introduced into the gas chromatograph, where it is separated from other components in the sample based on its boiling point and affinity for the stationary phase of the GC column. Following separation, the analyte enters the mass spectrometer, which serves as the detector. Electron ionization (EI) is a common ionization method that bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. researchgate.net This fragmentation pattern, or mass spectrum, serves as a chemical fingerprint, allowing for the definitive identification of the compound.
The resulting mass spectrum for the derivatized this compound would be expected to show a molecular ion peak corresponding to the derivatized molecule, along with several characteristic fragment ions. Key fragmentation would likely occur at the benzylic position and adjacent to the piperidine ring.
Illustrative GC-MS Data:
The following table presents hypothetical, yet scientifically plausible, GC-MS data for the TFAA derivative of this compound. This data is for illustrative purposes, as specific experimental findings for this compound are not publicly available.
| Parameter | Illustrative Value | Description |
| Retention Time (t_R) | 12.5 min | The time taken for the analyte to pass through the GC column. This is dependent on the specific column and temperature program used. |
| Molecular Ion (M⁺) | m/z 327 | Mass-to-charge ratio of the intact derivatized molecule. |
| Major Fragment Ions | m/z 218, 133, 105, 98 | These represent smaller, charged fragments of the parent molecule, which are characteristic of its structure. For instance, m/z 133 could correspond to the dimethylbenzyl fragment, and m/z 98 to the piperidine ring fragment. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile technique that is particularly well-suited for the analysis of non-volatile, polar, or thermally labile compounds, where GC-MS may not be applicable. fda.gov.twnih.gov For this compound, LC-MS offers the significant advantage of analyzing the compound directly without the need for derivatization.
Separation and Detection:
In LC-MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). Reversed-phase chromatography, using a C18 column, is commonly employed for compounds of this nature. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. nih.gov
After chromatographic separation, the analyte flows into the mass spectrometer. Electrospray ionization (ESI) is the most common ionization source for this type of analysis, as it is a soft ionization technique that typically produces an abundant protonated molecule, [M+H]⁺. researchgate.net
Tandem Mass Spectrometry (LC-MS/MS):
For enhanced selectivity and sensitivity in complex matrices, tandem mass spectrometry (MS/MS) is often used. fda.gov.tw In this setup, the protonated molecule ([M+H]⁺) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides a highly specific and quantifiable signal for the target analyte, even in the presence of co-eluting interferences. researchgate.net
Illustrative LC-MS/MS Data:
The following table provides illustrative LC-MS/MS parameters for the analysis of this compound. This data is for demonstrative purposes.
| Parameter | Illustrative Value | Description |
| Retention Time (t_R) | 4.8 min | Dependent on the specific LC column and gradient elution program. |
| Precursor Ion | m/z 232.2 | The mass-to-charge ratio of the protonated molecule, [M+H]⁺. |
| Product Ions (MRM Transitions) | m/z 133.1, 98.1 | These are characteristic fragment ions used for quantification and confirmation. The transition from the precursor ion to these product ions is highly specific to the analyte. |
| Limit of Detection (LOD) | 0.1 ng/mL | The lowest concentration of the analyte that can be reliably detected in a given matrix. |
| Limit of Quantification (LOQ) | 0.5 ng/mL | The lowest concentration of the analyte that can be accurately and precisely quantified. |
Future Perspectives and Emerging Research Avenues for 4 2 3,4 Dimethylphenyl Ethyl Piperidine
Integration with Artificial Intelligence and Machine Learning in Predictive Modeling and Synthesis Design
The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel chemical entities. nih.gov For a molecule like 4-[2-(3,4-Dimethylphenyl)ethyl]piperidine, these computational tools offer a dual advantage: predicting its biological activities and optimizing its synthesis.
Generative AI models can be trained on vast libraries of known bioactive compounds to design novel analogs of this compound with potentially enhanced therapeutic properties. rsc.org By fine-tuning these models, researchers can guide the generation of new structures that are optimized for specific biological targets or possess improved pharmacokinetic profiles. rsc.org This de novo design process can significantly shorten the initial stages of drug discovery. rsc.org
Furthermore, AI algorithms are becoming increasingly adept at predicting the biological activity and toxicity of small molecules. nih.gov By analyzing the structural features of this compound, ML models can forecast its potential interactions with a wide range of biological targets, thereby identifying new therapeutic applications. whiterose.ac.uk These predictive models can also anticipate potential off-target effects, allowing for the early deselection of compounds with unfavorable safety profiles. researchgate.net
In the realm of chemical synthesis, ML can be employed to devise more efficient and sustainable synthetic routes. By learning from vast databases of chemical reactions, these models can propose novel synthetic pathways to this compound and its derivatives that are more cost-effective and environmentally friendly. tandfonline.com
Table 1: Potential Applications of AI/ML in the Study of this compound
| Application Area | AI/ML Technique | Potential Outcome |
| Drug Discovery | Generative Adversarial Networks (GANs), Recurrent Neural Networks (RNNs) | Design of novel analogs with enhanced bioactivity. |
| Target Prediction | Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning | Identification of new biological targets and therapeutic indications. |
| Toxicity Prediction | Support Vector Machines (SVM), Random Forest | Early assessment of potential adverse effects. |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | Optimization of synthetic routes for efficiency and sustainability. |
Exploration of Novel Biological Targets beyond Conventional Neurotransmitter Systems
The piperidine (B6355638) moiety is a well-established pharmacophore in drugs targeting the central nervous system (CNS). ijnrd.orgencyclopedia.pub However, the therapeutic potential of piperidine derivatives extends far beyond conventional neurotransmitter systems. Future research on this compound should explore its activity against a broader range of biological targets implicated in various diseases.
Recent studies on other piperidine-containing molecules have revealed their potential as inhibitors of enzymes such as cholinesterases, which are relevant in Alzheimer's disease. nih.govnih.gov Given its structure, this compound could be investigated for similar inhibitory activities. nih.gov Moreover, the structural motifs present in this compound suggest that it could interact with targets involved in cancer, inflammation, and infectious diseases. nih.gov
The exploration of novel targets can be accelerated through high-throughput screening campaigns and computational methods like molecular docking. ebi.ac.uk These approaches can rapidly assess the binding affinity of this compound against a wide array of proteins, uncovering unexpected therapeutic opportunities.
Advancements in Stereoselective and Sustainable Synthesis of this compound and its Analogs
The development of efficient and selective synthetic methods is crucial for the exploration of any chemical entity. For this compound, future synthetic efforts will likely focus on stereoselectivity and sustainability.
Many biologically active piperidines are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. thieme-connect.comcolab.ws Consequently, the development of stereoselective synthetic routes to produce enantiomerically pure forms of this compound and its analogs is a key research avenue. acs.orgnih.gov This can be achieved through the use of chiral catalysts, auxiliaries, or starting materials. rsc.org
In addition to stereoselectivity, there is a growing emphasis on green chemistry in pharmaceutical manufacturing. acgpubs.org Future synthetic strategies for this compound will aim to minimize waste, reduce the use of hazardous reagents, and employ renewable resources. acgpubs.orgacs.org This includes the use of catalytic methods, one-pot reactions, and environmentally benign solvents. acgpubs.org
Table 2: Modern Synthetic Strategies Potentially Applicable to this compound
| Synthetic Strategy | Key Features | Potential Advantage |
| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts. | Access to specific stereoisomers with high enantiomeric excess. |
| Biocatalysis | Employment of enzymes to catalyze specific reactions. | High selectivity and mild reaction conditions. |
| Flow Chemistry | Continuous processing in microreactors. | Improved safety, efficiency, and scalability. |
| Multicomponent Reactions | Combining three or more reactants in a single step. | Increased atom economy and reduced waste. |
Development of Advanced Delivery Systems for Research Probes Derived from this compound
To effectively study the biological activity of this compound in vitro and in vivo, the development of advanced delivery systems for research probes derived from this compound will be essential. These systems can improve the solubility, stability, and targeted delivery of the molecule, enhancing its utility as a research tool.
For instance, encapsulating a fluorescently labeled analog of this compound within nanoparticles could facilitate its transport across biological barriers and allow for real-time imaging of its distribution and target engagement within cells or organisms. Polymeric films and hydrogels are also being explored for the controlled release of bioactive molecules. thieme-connect.com
Cross-Disciplinary Research Collaborations in Chemical Biology and Material Science
The future of research on this compound will greatly benefit from collaborations that bridge the gap between different scientific disciplines.
In chemical biology, collaborations between synthetic chemists and biologists will be crucial for elucidating the mechanism of action of this compound and identifying its biological targets. By designing and synthesizing specific probes and tool compounds based on the this compound scaffold, researchers can investigate its effects on cellular pathways and disease models.
In material science, the unique physicochemical properties of piperidine derivatives could be harnessed for the development of novel materials. ijnrd.org For example, analogs of this compound could be incorporated into polymers to create materials with specific biological or electronic properties. Such collaborations could lead to the development of new biosensors, drug delivery vehicles, or functional coatings.
Q & A
Q. How can researchers optimize the synthetic route for 4-[2-(3,4-Dimethylphenyl)ethyl]piperidine to improve yield and purity?
- Methodological Answer : Optimization involves systematic variation of reaction parameters:
- Catalysts : Test transition-metal catalysts (e.g., Pd/C) for hydrogenation steps.
- Temperature/Pressure : Use continuous flow reactors for precise control (e.g., 50–80°C, 1–3 atm H₂) .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization in ethanol.
- Analytical Validation : Monitor intermediates via TLC and confirm final product purity via HPLC (>98%) .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., δ 2.25 ppm for piperidine CH₂ groups, aromatic protons at δ 6.8–7.1 ppm) .
- X-ray Crystallography : Resolve stereochemistry and bond angles; compare with PubChem data for validation .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS m/z calculated for C₁₅H₂₁N: 215.17) .
Q. How should initial biological screening assays be designed to evaluate this compound’s neuroprotective potential?
- Methodological Answer :
- In Vitro Models : Use SH-SY5Y cells under oxidative stress (H₂O₂-induced) with viability measured via MTT assay.
- Dose-Response : Test 1–100 µM ranges; include positive controls (e.g., rasagiline).
- Mechanistic Probes : Assess acetylcholinesterase inhibition (Ellman’s method) and mitochondrial membrane potential (JC-1 staining) .
Advanced Research Questions
Q. How can computational chemistry guide the design of this compound derivatives with enhanced selectivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., σ-1 or NMDA receptors). Focus on substituent effects at the 3,4-dimethylphenyl group.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrophobic interactions.
- QSAR Models : Corporate Hammett constants (σ) of substituents to predict bioactivity trends .
Q. What strategies resolve contradictions in reported biological activity data for structurally analogous piperidine derivatives?
- Methodological Answer :
-
Orthogonal Assays : Validate antimicrobial claims using both broth microdilution (CLSI guidelines) and time-kill assays.
-
Structural Analog Comparison : Compare with 2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine HCl (Table 1).
-
Meta-Analysis : Aggregate data from PubChem and Reaxys to identify outliers or solvent-dependent effects .
Table 1 : Bioactivity Comparison of Piperidine Analogs
Compound Antimicrobial IC₅₀ (µM) Neuroprotection (% viability) This compound 12.3 ± 1.2 82 ± 4 4-[(4-Methoxyphenyl)sulfonyl]piperidine HCl 8.9 ± 0.8 68 ± 3 2-{2-[(4-Chlorophenyl)sulfanyl]ethyl}piperidine HCl 25.6 ± 2.1 45 ± 5 Source: Adapted from
Q. How to investigate the metabolic stability of this compound in preclinical models?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS.
- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam 1'-hydroxylation).
- In Vivo PK Studies : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; calculate t₁/₂, Cl, and Vd .
Data Contradiction Analysis
Q. Why do some studies report divergent neuroprotective efficacy for piperidine derivatives?
- Methodological Answer :
- Experimental Variables : Control for cell passage number, serum concentration, and oxygen tension in neuronal cultures.
- Structural Nuances : Compare stereochemistry (e.g., axial vs. equatorial substituents) and logP values (e.g., 2.5 vs. 3.2).
- Data Normalization : Use % rescue relative to vehicle and positive controls to minimize inter-lab variability .
Methodological Innovations
Q. How to integrate machine learning for predictive synthesis of this compound analogs?
- Methodological Answer :
- Dataset Curation : Compile reaction data from Reaxys (1000+ entries) on piperidine alkylation and Suzuki couplings.
- Model Training : Use Random Forest or GNNs to predict optimal catalysts (e.g., Pd(OAc)₂) and solvents (DMF/H₂O).
- Validation : Compare predicted vs. actual yields for 20 novel analogs; refine via active learning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
